molecular formula C22H21N5O2 B11377898 N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

Cat. No.: B11377898
M. Wt: 387.4 g/mol
InChI Key: GBQZWBFVAIPIGE-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is a synthetic compound belonging to the class of heterocyclic compounds This compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes such as kinases and phosphodiesterases, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the hydroxy, propyl, and diphenylacetamide groups.

    2,2-Diphenylacetamide: Contains the diphenylacetamide moiety but lacks the triazolopyrimidine core.

    7-Hydroxy-5-propyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but without the diphenylacetamide group.

Uniqueness

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxy, propyl, and diphenylacetamide groups enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H21N5O2/c1-2-9-17-14-18(28)27-22(23-17)25-21(26-27)24-20(29)19(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-14,19H,2,9H2,1H3,(H2,23,24,25,26,29)

InChI Key

GBQZWBFVAIPIGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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